molecular formula C12H19ClN2O2 B1433272 benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride CAS No. 1414960-61-4

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

Cat. No.: B1433272
CAS No.: 1414960-61-4
M. Wt: 258.74 g/mol
InChI Key: UJJNQMABWBCAOW-PPHPATTJSA-N
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Description

Molecular Configuration and Stereochemical Specificity

The molecular architecture of this compound centers around the stereochemical configuration at the C-2 position of the butyl chain, which establishes the compound's chiral identity. The (S)-configuration introduces specific spatial arrangements that influence both intramolecular and intermolecular interactions. The carbamate functional group adopts a planar geometry around the carbonyl carbon, with the nitrogen atom exhibiting partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This resonance contribution restricts rotation around the carbon-nitrogen bond and establishes distinct conformational preferences.

The benzyl protecting group extends from the carbamate oxygen, creating a bulky substituent that influences the overall molecular conformation through steric interactions. The aromatic ring of the benzyl group can participate in π-π stacking interactions and contributes to the compound's hydrophobic character. The 4-aminobutan-2-yl chain provides flexibility through its methylene linkages while maintaining the stereochemical integrity at the C-2 position. The primary amine group at the terminal position of the chain exists in protonated form due to the hydrochloride salt formation, creating a positively charged center that significantly impacts the compound's solubility and intermolecular interactions.

Computational studies reveal that the stereochemical configuration influences the preferred conformations of the alkyl chain, with the (S)-configuration favoring specific gauche or anti arrangements around the C-C bonds. The spatial relationship between the carbamate carbonyl and the terminal amino group creates opportunities for intramolecular hydrogen bonding, though this is limited by the chain length and geometric constraints. The overall molecular geometry reflects a balance between maximizing favorable interactions and minimizing steric repulsion between functional groups.

Crystallographic Characterization of Hydrogen-Bonding Networks

Crystallographic analysis of benzyl carbamate structures reveals complex hydrogen-bonding networks that dictate solid-state organization and molecular packing. The carbamate functional group serves as both a hydrogen bond donor through its nitrogen-hydrogen group and an acceptor through its carbonyl oxygen, creating multiple opportunities for intermolecular associations. In the crystal structure, molecules organize into layers connected by a combination of strong hydrogen bonds and weaker carbon-hydrogen to π interactions.

The primary hydrogen-bonding motifs involve the carbamate nitrogen-hydrogen groups forming linear arrangements with carbonyl oxygen atoms of neighboring molecules. These interactions typically exhibit donor-acceptor distances between 2.844 and 2.861 Å, with nearly linear nitrogen-hydrogen-oxygen geometries showing angles of 163 to 175 degrees. The strength and directionality of these hydrogen bonds create extended networks that stabilize the crystal lattice and influence the overall packing efficiency.

The protonated amino group in the hydrochloride salt introduces additional complexity to the hydrogen-bonding patterns. The positively charged nitrogen can form strong electrostatic interactions with chloride counterions, while also participating in hydrogen-bonding networks with other polar groups in the structure. These ionic interactions often serve as primary organizing forces in the crystal lattice, with secondary hydrogen bonds providing additional stabilization.

Interaction Type Distance Range (Å) Angle Range (°) Relative Strength
N-H...O=C 2.84-2.86 163-175 Strong
C-H...π 3.67-3.69 Variable Moderate
N⁺-H...Cl⁻ 3.0-3.3 160-180 Strong
C-H...O 3.2-3.8 120-160 Weak

The crystallographic data also reveals the influence of the benzyl protecting group on molecular packing. While the aromatic rings do not form classical π-π stacking due to geometric constraints, they do participate in edge-to-face interactions and contribute to the overall stability of the crystal structure through dispersive forces. The calculated distances between aromatic ring centroids suggest weak π-π interactions, with slippage between rings indicating non-optimal overlap for strong stacking interactions.

Tautomeric Behavior and Conformational Dynamics

The conformational dynamics of this compound are dominated by rotation around the carbamate carbon-nitrogen bond, which exhibits restricted rotation due to partial double-bond character. Carbamate compounds typically exist as mixtures of syn and anti rotamers, with energy barriers for interconversion that depend on the specific substitution pattern and environmental conditions. The anti conformation is generally favored by approximately 1.0 to 1.5 kcal/mol due to reduced steric and electrostatic repulsion between substituents.

Nuclear magnetic resonance spectroscopy studies of related carbamate systems reveal that rotational barriers around the carbon-nitrogen bond typically range from 12 to 16 kcal/mol for nitrogen-phenyl carbamates, though this can be significantly reduced in certain heterocyclic systems. For nitrogen-alkyl carbamates like the compound under study, barriers are generally in the higher range, making rotamer interconversion slow on the nuclear magnetic resonance timescale at room temperature.

The presence of the electron-withdrawing carbamate group influences the rotational dynamics by increasing the single-bond character of the carbon-nitrogen connection. This effect is manifested in longer carbon-nitrogen bond lengths compared to typical amide bonds, with computational studies showing average increases of approximately 0.03 Å. The reduced double-bond character facilitates more rapid interconversion between rotameric forms and affects the overall conformational preferences of the molecule.

Environmental factors significantly influence the tautomeric equilibrium and conformational behavior. Solvent polarity, concentration, and temperature all affect the relative populations of different conformers. In polar solvents, hydrogen-bonding interactions can selectively stabilize specific rotamers, shifting the equilibrium away from the gas-phase preferences. The hydrochloride salt formation introduces additional complexity through ionic interactions that can influence conformational preferences and rotational barriers.

Conformational Parameter Energy Range (kcal/mol) Structural Feature
Syn/Anti Barrier 12-16 C-N Rotation
Anti Preference 1.0-1.5 Steric/Electronic
Chain Flexibility 2-4 C-C Rotation
Salt Bridge Strength 15-25 Ionic Interaction

Properties

IUPAC Name

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJNQMABWBCAOW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Benzyl (S)-(4-aminobutan-2-yl)carbamate Hydrochloride

General Synthetic Strategy

The synthesis typically involves the protection of the amino group of (S)-4-aminobutan-2-ol or its derivatives as a carbamate using benzyl chloroformate or benzyl alcohol derivatives, followed by salt formation with hydrochloric acid to yield the hydrochloride salt. The key steps include:

  • Formation of the carbamate linkage via reaction of the amine with benzyl chloroformate or benzyl carbamate precursors.
  • Isolation and purification of the carbamate intermediate.
  • Conversion of the free base carbamate to the hydrochloride salt by treatment with HCl.

Detailed Synthetic Procedures

Carbamate Formation

A common approach is the reaction of (S)-4-aminobutan-2-ol or its protected derivatives with benzyl chloroformate under controlled conditions. For example:

  • The amine is dissolved in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Benzyl chloroformate is added dropwise at low temperature (0°C to room temperature) in the presence of a base such as triethylamine to neutralize the released HCl.
  • The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC).
  • The product, benzyl (S)-(4-aminobutan-2-yl)carbamate, is isolated by extraction and purified by column chromatography or crystallization.

This method ensures the stereochemical integrity of the (S)-configuration is maintained, as the reaction conditions are mild.

Hydrochloride Salt Formation

The purified carbamate is then converted to its hydrochloride salt:

  • The carbamate is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
  • Anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent (e.g., dioxane) is bubbled or added to the solution.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete salt formation.
  • The hydrochloride salt precipitates out or is obtained after solvent evaporation and recrystallization.

This step enhances the compound’s stability, solubility, and ease of handling.

Alternative Synthetic Routes and Catalytic Methods

While the classical method uses benzyl chloroformate, alternative methods include:

  • Use of benzyl carbamate precursors synthesized via catalytic methods such as the reaction of urea with benzyl alcohol in the presence of alumina-supported nickel oxide-bismuth oxide catalysts at elevated temperatures (110°C for 10 hours), yielding benzyl carbamate with high purity and yield (99%).
  • Carbamate formation via benzotriazole-mediated coupling reactions, which have been employed in amino acid–sulphonamide conjugate synthesis and may be adapted for carbamate derivatives.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Solvent(s) Yield (%) Notes Reference
Carbamate formation (S)-4-aminobutan-2-ol + benzyl chloroformate + triethylamine DCM or THF 80-95 Low temperature, base neutralization
Hydrochloride salt formation Carbamate + HCl (gas or solution) Ethanol, ethyl acetate Quantitative Room temperature, crystallization
Benzyl carbamate synthesis via catalytic method Urea + benzyl alcohol + alumina-supported NiO-Bi2O3 catalyst, 110°C, 10 h Sealed tube 99 High purity, catalyst reusable
Benzotriazole-mediated coupling (alternative) N-protected aminoacylbenzotriazole + amine, microwave irradiation, 70°C, 30 min DCM Moderate Efficient coupling for amino acid conjugates

Research Findings and Analysis

  • The classical carbamate formation method using benzyl chloroformate is well-established and provides high stereochemical fidelity for the (S)-enantiomer, crucial for biological activity.
  • The catalytic synthesis of benzyl carbamate from urea and benzyl alcohol offers a scalable and high-yielding route to the carbamate moiety, which can be further functionalized to the target compound.
  • Benzotriazole-mediated coupling reactions provide an efficient alternative for coupling amino acid derivatives but require optimization for specific substrates like (S)-4-aminobutan-2-yl carbamate.
  • Purification techniques such as crystallization and column chromatography are essential to obtain high-purity hydrochloride salts suitable for pharmaceutical applications.
  • The hydrochloride salt formation enhances solubility and stability, which is critical for handling and formulation.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through covalent modification or competitive binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Methyl(piperidin-4-yl)carbamate Hydrochloride

  • Structure : Contains a piperidine ring (six-membered amine ring) instead of the linear butanamine chain. The carbamate group is substituted with a methyl and piperidin-4-yl moiety.
  • Key Differences: Backbone: Piperidine ring (rigid, cyclic) vs. linear butanamine (flexible, acyclic). Amine substitution: Tertiary amine (methyl and piperidine groups) vs. primary amine (4-aminobutan-2-yl).
  • Synthesis : Likely involves carbamate protection of piperidine derivatives, similar to methods in (e.g., using benzyl chloroformate and methylamine derivatives) .
  • Safety : Classified as hazardous (GHS), requiring precautions for skin/eye contact and inhalation .

N-Benzyl-4-(3,6-dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridine-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride

  • Structure : Features a bicyclo[2.2.2]octane core fused with heterocyclic pyrazolo-pyrrolo-pyridine groups.
  • Key Differences :
    • Complexity : Polycyclic framework vs. simple linear chain.
    • Functionality : Aromatic heterocycles likely confer unique binding properties (e.g., kinase inhibition).
  • Synthesis : Multi-step process involving microwave-assisted cyclization and palladium catalysis, as described in .

Hypothetical Analog: Benzyl (R)-(4-aminobutan-2-yl)carbamate Hydrochloride

  • Structure : Enantiomer of the target compound with (R)-configuration.
  • Key Differences :
    • Stereochemistry : Opposite configuration may alter biological activity (e.g., receptor binding efficiency).

Research Findings and Trends

  • Solubility : Hydrochloride salts enhance aqueous solubility across all compounds, critical for drug delivery.
  • Biological Activity :
    • Linear amines (e.g., target compound) may exhibit better membrane permeability than rigid bicyclic systems .
    • Piperidine derivatives often target neurological receptors (e.g., sigma-1), while heterocyclic systems () are explored in oncology .
  • Synthetic Efficiency : Microwave-assisted methods () reduce reaction times but require specialized equipment compared to classical carbamate synthesis .

Biological Activity

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride, a carbamate derivative, has garnered attention in various scientific fields due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C12H19ClN2O2\text{C}_{12}\text{H}_{19}\text{ClN}_2\text{O}_2

This compound features a benzyl group, a chiral amine, and a carbamate moiety, which contribute to its hydrophobic interactions and potential biological activities.

The primary mechanism of action involves the interaction of the carbamate moiety with amine groups in proteins and enzymes. This interaction can serve as a protecting group in peptide synthesis, facilitating the study of enzyme mechanisms and protein-ligand interactions .

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes by forming stable complexes.
  • Protein Interaction : The compound can modulate protein functions through ligand binding.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in drug development contexts:

Anticancer Potential

Recent studies have investigated its potential as an anticancer agent. For instance, compounds similar to benzyl (S)-(4-aminobutan-2-yl)carbamate have shown promise in targeting cancer cells by interfering with critical cellular processes .

Enzyme Modulation

The compound has been employed in studies focusing on enzyme mechanisms. Its ability to act as a reversible inhibitor has implications for developing therapeutic agents targeting specific enzyme pathways .

Case Studies

  • Peptide Synthesis : In a study focusing on organic synthesis, this compound was utilized to protect amino groups during peptide synthesis. This method improved yield and purity in synthesizing complex peptides.
  • Drug Development : Research highlighted its role in developing novel drug candidates that target resistant cancer cells. The compound's structural features allow for modifications that enhance bioavailability and efficacy against tumor cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

CompoundStructure FeaturesBiological Activity
Benzyl carbamateLacks chiral amineLimited biological activity
tert-Butyl (S)-(4-aminobutan-2-yl)carbamateContains tert-butyl groupSimilar enzyme inhibition
Carboxybenzyl (S)-(4-aminobutan-2-yl)carbamateContains carboxybenzyl groupEnhanced solubility but less efficacy

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in organic solvents and exhibits moderate solubility in water. This property facilitates its application in drug formulation and delivery systems .

Q & A

Basic Synthesis and Protective Group Strategies

Q: What synthetic routes are commonly employed for benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride, and how are protective groups utilized? A: The compound is synthesized via carbamate formation using benzyl chloroformate (Cbz-Cl) to protect the amine group. The (S)-stereochemistry is introduced through chiral starting materials or enzymatic resolution. Deprotection under acidic conditions (e.g., HCl) yields the hydrochloride salt. The Cbz group is preferred for its stability during reactions and ease of removal via hydrogenolysis or acidic hydrolysis .

Advanced Stereochemical Control

Q: What challenges arise in achieving stereochemical purity, and how are diastereomers resolved? A: Racemization during synthesis can occur due to the basicity of the amine. Strategies include low-temperature reactions and chiral auxiliaries. Diastereomers are resolved using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic methods. Crystallization in polar solvents (e.g., ethanol/water mixtures) may further enhance enantiomeric excess .

Basic Characterization Techniques

Q: Which analytical methods are critical for characterizing this compound? A:

  • X-ray crystallography (SHELX suite) confirms absolute configuration and hydrogen-bonding patterns .
  • NMR spectroscopy (1H/13C, COSY, HSQC) identifies stereochemistry and proton environments. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm.
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 283.15) .

Advanced Data Contradiction Analysis

Q: How are contradictions in purity assessments resolved, such as discrepancies between HPLC and NMR data? A: Orthogonal methods are employed:

  • HPLC-UV/ELSD quantifies major impurities (>0.1%).
  • NMR detects low-level solvents or counterions (e.g., residual ethyl acetate or chloride).
  • TGA/DSC identifies hydrate formation, which may skew purity calculations. Cross-validation using spiked standards and matrix-matched calibration resolves ambiguities .

Application in Drug Delivery Systems

Q: How is this compound applied in self-immolative drug delivery platforms? A: The benzyl carbamate moiety serves as a protease-sensitive linker. Upon enzymatic cleavage, the carbamate undergoes 1,6-elimination, releasing active payloads (e.g., anticancer agents). Stability studies in PBS (pH 7.4) and human plasma validate controlled release kinetics .

Analytical Challenges in Stability Studies

Q: What factors influence hydrolytic stability, and how are degradation products identified? A: Hydrolysis is pH-dependent:

  • Acidic conditions (pH <3): Cleavage of the carbamate group generates (S)-4-aminobutan-2-ol.
  • Basic conditions (pH >10): Degradation via β-elimination forms acrylamide derivatives.
    Degradation pathways are monitored using LC-MS/MS and quantified via Arrhenius plots to predict shelf-life .

Advanced Mechanistic Studies

Q: How are reaction mechanisms probed for carbamate bond formation? A: Isotopic labeling (e.g., 13C-labeled benzyl chloroformate) tracks bond formation via NMR. Computational DFT studies model transition states to optimize reaction conditions (e.g., solvent polarity, temperature). Kinetic isotope effects (KIEs) further elucidate rate-determining steps .

Crystallographic Data Interpretation

Q: How are hydrogen-bonding networks interpreted in crystal structures? A: SHELXL refinement reveals intermolecular interactions:

  • The hydrochloride ion forms N–H···Cl hydrogen bonds (2.8–3.2 Å).
  • Carbamate carbonyl groups engage in C=O···H–N interactions with adjacent molecules, stabilizing the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride
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benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.